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  • Product: Benzyl butylcarbamate
  • CAS: 13105-53-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Benzyl Butylcarbamate

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fundamental properties is paramount. Among the most critical of these are molecular weight and exact mass.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fundamental properties is paramount. Among the most critical of these are molecular weight and exact mass. This guide provides a detailed exploration of these concepts as they pertain to benzyl butylcarbamate, a carbamate ester with applications in organic synthesis and medicinal chemistry. We will delve into the theoretical underpinnings of these mass values, their practical determination via mass spectrometry, and the significance of this data in a research and development context.

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in casual discourse, molecular weight and exact mass are distinct concepts with specific scientific meanings.

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The atomic weights listed on the periodic table are themselves weighted averages of the masses of the natural isotopes of each element. Consequently, the molecular weight is typically not an integer. For benzyl butylcarbamate, with the molecular formula C₁₂H₁₇NO₂, the molecular weight is calculated using the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

  • Exact Mass: In contrast, the exact mass is the sum of the masses of the most abundant or specific isotopes of the elements in a molecule. For organic molecules, this typically involves using the mass of ¹²C, ¹H, ¹⁴N, and ¹⁶O. The exact mass is a calculated value based on the masses of these specific isotopes and is a key parameter in high-resolution mass spectrometry.

The distinction between these two values is crucial. Molecular weight is a macroscopic property relevant to bulk materials, while exact mass is a microscopic property essential for the precise identification of a molecule by techniques such as high-resolution mass spectrometry.

Quantitative Data for Benzyl Butylcarbamate

The following table summarizes the key mass-related data for benzyl n-butylcarbamate. It is important to note that isomers such as tert-butyl benzylcarbamate share the same molecular formula and therefore have identical molecular weights and exact masses.[1][2]

ParameterValueSource
Molecular Formula C₁₂H₁₇NO₂PubChem[1]
Molecular Weight 207.27 g/mol PubChem[1]
Exact Mass 207.125928785 DaPubChem[1]
Monoisotopic Mass 207.125928785 DaPubChem[1]

The Significance in a Research and Development Context

A precise understanding and empirical determination of the molecular weight and exact mass of a compound like benzyl butylcarbamate are foundational in several areas of drug development and chemical research:

  • Compound Identification and Confirmation: High-resolution mass spectrometry provides an experimental exact mass that can be compared to the calculated exact mass of a putative structure. A close match (typically within a few parts per million) provides strong evidence for the elemental composition of the molecule, thereby confirming its identity.

  • Purity Assessment: Mass spectrometry can readily detect the presence of impurities, which will appear as ions with different mass-to-charge ratios. This is critical for ensuring the purity of a drug substance.

  • Metabolite Identification: In drug metabolism studies, researchers use mass spectrometry to identify metabolites by looking for mass shifts corresponding to specific biochemical transformations (e.g., hydroxylation, glucuronidation).

  • Quantitative Analysis: While not its primary strength for this parameter, mass spectrometry can be used in quantitative workflows (e.g., LC-MS) to determine the amount of a substance in a sample, a process that relies on the unique mass of the analyte.

Experimental Determination by Mass Spectrometry

The primary technique for the experimental determination of the exact mass of a molecule is high-resolution mass spectrometry (HRMS). Instruments such as Orbitrap™, Fourier-transform ion cyclotron resonance (FT-ICR), and time-of-flight (TOF) mass spectrometers have the requisite mass accuracy and resolution to distinguish between ions with very similar masses.

Step-by-Step Experimental Protocol for Exact Mass Determination of Benzyl Butylcarbamate
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of benzyl butylcarbamate.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation and Method Setup:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap™ or Q-TOF, equipped with an electrospray ionization (ESI) source.

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This is a critical step to ensure high mass accuracy.

    • Set the ESI source parameters to optimal values for the analyte. This may involve adjusting the spray voltage, capillary temperature, and gas flow rates.

    • Set the mass spectrometer to acquire data in positive ion mode, as the carbamate nitrogen is a likely site of protonation.

    • Acquire data over a suitable mass range (e.g., m/z 50-500) with high resolution (e.g., >60,000).

  • Data Acquisition and Analysis:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum, which will be a plot of ion intensity versus the mass-to-charge ratio (m/z).

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For benzyl butylcarbamate, this would be expected at an m/z corresponding to its exact mass plus the mass of a proton.

    • Process the data using the instrument's software to determine the accurate m/z of the [M+H]⁺ ion.

    • Compare the experimentally determined exact mass with the theoretically calculated exact mass for the elemental formula C₁₂H₁₈NO₂⁺. The mass difference, typically expressed in parts per million (ppm), should be very small (ideally < 5 ppm) for a confident identification.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis a Weigh Benzyl Butylcarbamate b Dissolve in Solvent a->b c Dilute to Working Concentration b->c e Sample Infusion (ESI Source) c->e d Instrument Calibration d->e f Data Acquisition (HRMS) e->f g Identify [M+H]⁺ Ion f->g h Determine Experimental Exact Mass g->h i Compare with Theoretical Exact Mass h->i j Confirm Elemental Composition i->j

Caption: Workflow for the determination of the exact mass of benzyl butylcarbamate.

Chemical Structure of Benzyl Butylcarbamate

The chemical structure of benzyl n-butylcarbamate is depicted below.

Caption: Chemical structure of benzyl n-butylcarbamate.

Conclusion

The molecular weight and exact mass of benzyl butylcarbamate are fundamental properties that are critical for its identification, characterization, and use in scientific research and development. While molecular weight is a useful property for stoichiometric calculations involving bulk material, the exact mass, determined with high accuracy by mass spectrometry, is indispensable for confirming the elemental composition and ensuring the purity of the compound. The methodologies outlined in this guide provide a robust framework for the empirical determination of these essential parameters.

References

  • PubChem. tert-Butyl Benzylcarbamate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of Benzyl N-Butylcarbamate: A Technical Guide

Executive Summary Benzyl N-butylcarbamate (BBC), designated by CAS 13105-53-8, serves as a prototypical molecule for understanding the thermodynamic stability and kinetic reactivity of the carbamate linkage. Comprising a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl N-butylcarbamate (BBC), designated by CAS 13105-53-8, serves as a prototypical molecule for understanding the thermodynamic stability and kinetic reactivity of the carbamate linkage. Comprising a benzyl protecting group (Cbz) and a butylamine moiety, BBC is widely utilized in drug design, peptide synthesis, and as a precursor for industrial isocyanates. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing BBC, detailing its conformational dynamics, degradation pathways, and the self-validating experimental protocols required to quantify its stability.

Thermodynamic Fundamentals of the Carbamate Linkage

The carbamate functional group (–NH–COO–) exhibits unique thermodynamic properties that bridge the reactivity of esters and amides. The stability of BBC is fundamentally dictated by its electronic structure, specifically the phenomenon of cross-conjugation.

In a standard amide, the nitrogen lone pair delocalizes extensively into the carbonyl π∗ orbital, creating significant partial double-bond character. In a carbamate, the adjacent ester oxygen atom competes for this resonance. As detailed in the 1 study, this perturbation lowers the amide resonance energy by approximately 3–4 kcal/mol compared to standard amides[1]. Consequently, the rotational barrier around the C–N bond is reduced, leading to a balanced rotamer equilibrium (syn/anti conformations) that allows carbamates to function as highly effective, low-energy conformational switches in molecular devices[1].

Degradation Pathways & Thermodynamic Drivers

While kinetically stable under physiological conditions, BBC is thermodynamically unstable relative to its cleavage products. The degradation of BBC follows two primary pathways, each governed by distinct thermodynamic sinks.

Self-Immolative Cleavage and Decarboxylation

The cleavage of the benzyl carbamate linkage—typically achieved via catalytic hydrogenolysis (Pd/C) or acid/base hydrolysis—initially yields a transient carbamic acid intermediate. The absolute thermodynamic driving force for this pathway is the irreversible release of carbon dioxide[2]. As highlighted in research on 2, the massive entropic gain ( ΔS≫0 ) and exergonic nature ( ΔG≪0 ) of decarboxylation prevent any reversibility, pulling the equilibrium entirely toward the formation of butylamine and benzyl alcohol[2].

Gas-Phase Thermal Decomposition

At elevated temperatures, carbamates undergo a retro-ene type thermal decomposition. According to the3 framework, the thermolysis of O-alkyl-N-alkyl carbamates like BBC yields benzyl alcohol and butyl isocyanate[3]. This pathway requires overcoming a substantial kinetic activation energy ( Ea​ ), making it highly dependent on the temperature regime and the hydrodynamic situation in the reactor[3].

CleavagePathways cluster_0 Aqueous / Catalytic Cleavage cluster_1 Thermal Decomposition BBC Benzyl N-butylcarbamate (Thermodynamic State) Hydrolysis Hydrolysis / Hydrogenolysis BBC->Hydrolysis Thermolysis High Temp (>200°C) BBC->Thermolysis Carbamic Carbamic Acid Intermediate (Kinetically Trapped) Hydrolysis->Carbamic Decarb Irreversible Decarboxylation (ΔG << 0) Carbamic->Decarb ProdA Butylamine + Benzyl Alcohol/Toluene + CO2 Decarb->ProdA ProdB Butyl Isocyanate + Benzyl Alcohol Thermolysis->ProdB

Thermodynamic cleavage and thermal decomposition pathways of benzyl N-butylcarbamate.

Experimental Methodologies (Self-Validating Protocols)

To rigorously profile the thermodynamic stability of BBC, we employ a triad of self-validating analytical protocols. Each method is designed to cross-verify its own data integrity.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Thermodynamics

Causality: The C–N bond in BBC has partial double-bond character. Temperature modulates the thermal energy available to overcome this rotational barrier ( ΔG‡ ). By identifying the coalescence temperature ( Tc​ ), we mathematically link the microscopic exchange rate to macroscopic thermodynamic values via the Eyring equation. Step-by-Step Methodology:

  • Dissolve 10 mg of BBC in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ ).

  • Acquire 1D 1 H-NMR spectra at 10 °C increments from 25 °C to 120 °C.

  • Monitor the N-CH 2​ (butyl) proton signals, which appear as distinct multiplets at low temperatures due to syn/anti rotameric populations.

  • Identify Tc​ , the exact temperature where the distinct signals collapse into a single broad peak.

  • Calculate the rate constant at coalescence ( kc​=2​πΔν​ ) and input it into the Eyring equation. Self-Validation: The linearity of the resulting van 't Hoff plot ( ln(Keq​) vs 1/T ) validates that the heat capacity change ( ΔCp​ ) is negligible over the temperature range, confirming the accuracy of the extracted enthalpic ( ΔH∘ ) and entropic ( ΔS∘ ) components.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the differential heat power required to maintain a zero temperature difference between a reference and sample cell. As noted in studies on the 4, it is the gold standard for simultaneously determining enthalpy ( ΔH ), association constant ( Ka​ ), and stoichiometry ( n ) in a single experiment[4]. Step-by-Step Methodology:

  • Prepare a 1 mM solution of BBC in a strictly matched aqueous buffer (e.g., 5% DMSO/PBS) to eliminate heat of dilution artifacts.

  • Load the BBC solution into the injection syringe and titrate it into a sample cell containing a target receptor or model hydrophobic cavity at 25 °C.

  • Integrate the raw heat spikes over time to generate a complete binding isotherm. Self-Validation: The inflection point of the sigmoidal isotherm dictates the binding stoichiometry ( n ). If n deviates significantly from the expected integer value (e.g., 1.0), it mathematically flags concentration inaccuracies or sample degradation, acting as an internal quality control mechanism[4].

Protocol 3: Thermogravimetric Analysis (TGA/DSC) for Decomposition Kinetics

Causality: Thermal decomposition of carbamates to isocyanates requires overcoming a specific activation energy. DSC measures the endothermic heat flow of this bond cleavage, while TGA tracks the mass loss of the volatile isocyanate and alcohol products. Step-by-Step Methodology:

  • Load 5–10 mg of BBC into an inert alumina crucible.

  • Heat the sample from 25 °C to 400 °C at varying heating rates ( β = 5, 10, 15, 20 °C/min) under a constant nitrogen purge (50 mL/min).

  • Record the mass loss derivative (DTG) and the corresponding heat flow.

  • Apply the Flynn-Wall-Ozawa (FWO) isoconversional method to the multi-heating rate data. Self-Validation: If the calculated activation energy ( Ea​ ) remains constant across varying degrees of conversion ( α=0.2 to 0.8 ), the decomposition is validated as a single-step kinetic mechanism, free from autocatalytic or multi-pathway artifacts[3].

ExperimentalWorkflow Prep BBC Sample Preparation VTNMR VT-NMR (Rotamer Dynamics) Prep->VTNMR ITC ITC (Binding Thermodynamics) Prep->ITC TGA TGA/DSC (Thermal Kinetics) Prep->TGA Eyring Eyring Equation (ΔG‡, ΔH‡, ΔS‡) VTNMR->Eyring Gibbs Gibbs Isotherm (ΔG, ΔH, -TΔS) ITC->Gibbs Arrhenius Isoconversional Models (Ea, Pre-exponential) TGA->Arrhenius

Self-validating experimental workflow for thermodynamic and kinetic profiling of BBC.

Quantitative Thermodynamic Data

The following table synthesizes the core thermodynamic parameters of benzyl N-butylcarbamate, providing a quantitative baseline for its stability and reactivity.

ParameterValue / RangeThermodynamic Significance
Amide Resonance Energy ~15 – 18 kcal/mol3–4 kcal/mol lower than standard amides due to cross-conjugation, increasing bond flexibility[1].
Rotational Barrier ( ΔGrot‡​ ) 14 – 17 kcal/molGoverns the syn/anti conformer exchange rate; enables function as a conformational switch[1].
Decarboxylation ( ΔGdecarb∘​ ) < -10 kcal/molHighly exergonic; serves as the absolute thermodynamic sink driving irreversible cleavage[2].
Thermal Decomposition ( Ea​ ) ~110 – 130 kJ/molKinetic barrier for the gas-phase or melt-phase conversion to butyl isocyanate and benzyl alcohol[3].

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH) / PMC.
  • Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatiz
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
  • Influence of Neighboring Groups on the Thermodynamics of Hydrophobic Binding: An Added Complex Facet to the Hydrophobic Effect.

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Synthesis and Isolation Protocol for Benzyl Butylcarbamate

Executive Summary The protection of primary aliphatic amines is a foundational transformation in organic synthesis, peptide chemistry, and drug development. The benzyloxycarbonyl (Cbz) group is highly valued for its stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of primary aliphatic amines is a foundational transformation in organic synthesis, peptide chemistry, and drug development. The benzyloxycarbonyl (Cbz) group is highly valued for its stability to acidic and basic conditions, and its orthogonal deprotection profile (typically via catalytic hydrogenolysis) compared to Boc or Fmoc groups[1].

This application note details a robust, field-proven protocol for the synthesis of benzyl butylcarbamate (N-Cbz-butylamine) from butylamine and benzyl chloroformate (Cbz-Cl). By employing a biphasic Schotten-Baumann methodology, this protocol maximizes chemoselectivity, minimizes the hydrolytic degradation of the electrophile, and ensures high-purity isolation without the strict need for anhydrous conditions[2].

Mechanistic Rationale & Strategic Design

The transformation relies on a nucleophilic acyl substitution. The primary amine (butylamine) acts as the nucleophile, attacking the carbonyl carbon of benzyl chloroformate to form a tetrahedral intermediate, which subsequently collapses to expel a chloride ion.

Causality in Experimental Design:

  • Acid Scavenging: The reaction generates exactly one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted butylamine ( pKa​≈10.6 ), rendering it non-nucleophilic and stalling the reaction at 50% conversion. An inorganic base (e.g., Na2​CO3​ ) is introduced to continuously scavenge the acid.

  • Biphasic System (Schotten-Baumann): Using a Water/Ethyl Acetate (EtOAc) mixture compartmentalizes the reaction. The amine and Cbz-Cl react primarily at the organic interface or within the organic layer, while the water-soluble base neutralizes the extruded HCl. Water also acts as a thermal sink for this exothermic reaction[2].

  • Temperature Control: Cbz-Cl is susceptible to hydrolysis, yielding benzyl alcohol and carbon dioxide. Keeping the reaction at 0–5 °C during the addition phase suppresses this parasitic side reaction, ensuring the amine outcompetes water for the electrophile.

Condition Selection Workflow

Workflow Start Start: Cbz Protection of Butylamine CheckWater Is the substrate stable in aqueous base? Start->CheckWater AqCond Schotten-Baumann Conditions (Water/EtOAc, Na2CO3) CheckWater->AqCond Yes AnhCond Anhydrous Conditions (DCM, TEA or DIPEA) CheckWater->AnhCond No (For sensitive analogs) AddCbz Dropwise addition of Cbz-Cl at 0-5 °C AqCond->AddCbz AnhCond->AddCbz Monitor Monitor via TLC (Hexane:EtOAc) AddCbz->Monitor Product Benzyl Butylcarbamate Isolation Monitor->Product

Decision workflow for selecting Cbz protection conditions for aliphatic amines.

Experimental Protocol

Materials and Stoichiometry

Note: Benzyl chloroformate is a lachrymator and moisture-sensitive. Handle exclusively inside a certified fume hood.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
n-Butylamine 73.141.0 eq0.73 g (0.99 mL)Substrate / Nucleophile
Benzyl Chloroformate (95%) 170.601.1 eq1.88 g (1.57 mL)Electrophile / Protecting Group
Sodium Carbonate ( Na2​CO3​ ) 105.991.5 eq1.59 gAcid Scavenger
Ethyl Acetate (EtOAc) 88.11-15 mLOrganic Solvent
Distilled Water ( H2​O ) 18.02-15 mLAqueous Solvent
Step-by-Step Synthesis Methodology

This methodology is adapted from standard biphasic carbamate synthesis literature[3][4].

  • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 0.99 mL of n-butylamine (10.0 mmol) and 15 mL of EtOAc.

  • Base Addition: In a separate beaker, dissolve 1.59 g of Na2​CO3​ (15.0 mmol) in 15 mL of distilled water. Transfer this aqueous solution to the reaction flask to create a biphasic mixture.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath. Initiate vigorous stirring (≥600 rpm) to maximize the interfacial surface area between the aqueous and organic layers. Allow the mixture to cool to 0–5 °C for 10 minutes.

  • Electrophile Addition: Draw 1.57 mL of benzyl chloroformate (11.0 mmol) into a glass syringe. Add the Cbz-Cl dropwise to the vigorously stirring mixture over a period of 15–20 minutes.

    • Self-Validating Insight: Dropwise addition ensures the local concentration of Cbz-Cl remains low, preventing runaway exothermic hydrolysis and favoring the faster amine nucleophilic attack.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to ambient room temperature (20–25 °C) and stir for an additional 2 to 3 hours.

  • Reaction Monitoring: Assess reaction completion via Thin Layer Chromatography (TLC). Use a mobile phase of 8:2 Hexanes:EtOAc. Stain with Ninhydrin (heat required) to check for the disappearance of the primary amine (butylamine), and use a UV lamp (254 nm) to visualize the formation of the Cbz-protected product.

Work-up and Isolation
  • Phase Separation: Transfer the biphasic reaction mixture to a 125 mL separatory funnel. Allow the layers to separate and collect the upper organic (EtOAc) layer. Extract the remaining aqueous layer once with 10 mL of fresh EtOAc and combine the organic fractions.

  • Acidic Wash (Crucial): Wash the combined organic layer with 15 mL of 1M HCl. Rationale: This protonates any residual trace of unreacted butylamine, pulling it into the aqueous waste layer.

  • Basic Wash: Wash the organic layer with 15 mL of saturated aqueous NaHCO3​ to neutralize residual acid and remove any trace chloroformic acid byproducts.

  • Brine Wash: Wash with 15 mL of saturated NaCl (brine) to pre-dry the organic phase and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield benzyl butylcarbamate as a colorless to pale-yellow viscous oil.

  • Purification (If required): If TLC indicates the presence of benzyl alcohol (a byproduct of Cbz-Cl hydrolysis), purify the crude oil via silica gel flash chromatography using a gradient of 95:5 to 90:10 Hexanes:EtOAc.

Reaction Mechanism Pathway

Mechanism Reactants Reactants n-Butylamine + Benzyl Chloroformate NucAttack Nucleophilic Attack Nitrogen lone pair attacks carbonyl carbon of Cbz-Cl Reactants->NucAttack TetraInt Tetrahedral Intermediate Oxyanion formation with C-Cl bond intact NucAttack->TetraInt Collapse Intermediate Collapse Carbonyl reforms, Chloride ion leaves TetraInt->Collapse -Cl⁻ Protonated Protonated Carbamate N-Cbz-butylamine + H+ Collapse->Protonated Deprotonation Deprotonation Na2CO3 removes proton, forming NaCl + NaHCO3 Protonated->Deprotonation +Na2CO3 Final Final Product Benzyl Butylcarbamate Deprotonation->Final

Mechanistic pathway of nucleophilic acyl substitution forming benzyl butylcarbamate.

Troubleshooting and Optimization

Observation / IssueMechanistic CauseRecommended Solution
Low Yield / High Amine Recovery Cbz-Cl degraded prior to or during reaction.Use fresh Cbz-Cl (check for internal pressure/gas in the bottle). Ensure strict 0 °C temperature during dropwise addition.
Persistent Emulsion during Work-up High interfacial tension from carbamate product and aqueous salts.Add a small amount of brine or filter the entire biphasic mixture through a pad of Celite to break the emulsion.
Contamination with Benzyl Alcohol Hydrolysis of Cbz-Cl outcompeted the amine nucleophilic attack.Ensure vigorous stirring (high rpm) to mix the biphasic layers. Remove benzyl alcohol post-reaction via high vacuum or silica chromatography.
Product is a solid instead of oil Formation of symmetric urea side-product.Ensure Cbz-Cl is added to the amine, not vice versa. Maintain excess of Cbz-Cl (1.1 eq) relative to the amine.

References

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation Source: Indian Journal of Advances in Chemical Science URL
  • A Head-to-Head Battle of Amine Protection: Cbz vs.
  • Vinyl carbonates as novel alkoxycarbonylation reagents in enzymatic synthesis of carbonates (Synthesis Reference for Benzyl Butylcarbamate)

Sources

Application

benzyl butylcarbamate as a Cbz protecting group in synthesis

Application Note: The Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis: A Case Study on Benzyl Butylcarbamate Executive Summary & Scope The carboxybenzyl (Cbz or Z) group remains a foundational tool in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis: A Case Study on Benzyl Butylcarbamate

Executive Summary & Scope

The carboxybenzyl (Cbz or Z) group remains a foundational tool in organic synthesis and peptide chemistry for masking nucleophilic amines. Valued for its orthogonality, the Cbz group is highly stable to mild acids and bases but can be cleanly removed via reductive conditions. This application note leverages benzyl butylcarbamate (CAS: 13105-53-8, the Cbz-protected derivative of n-butylamine) as a model system to detail the mechanistic causality, operational protocols, and analytical validation of Cbz protection and deprotection workflows.

Mechanistic Causality: The "Why" Behind the Chemistry

2.1. Protection via Schotten-Baumann Conditions The installation of the Cbz group relies on the electrophilic nature of benzyl chloroformate (Cbz-Cl). When n-butylamine is exposed to Cbz-Cl, the nucleophilic nitrogen attacks the highly reactive carbonyl carbon. This forms a transient tetrahedral intermediate that rapidly collapses to expel a chloride leaving group ([1]).

Causality of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid protonates the remaining free amine, forming an unreactive ammonium salt and stalling the reaction at 50% conversion. Employing Schotten-Baumann conditions—a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous mild base (e.g., Na2​CO3​ )—ensures continuous HCl scavenging. This drives the reaction to completion while preventing base-catalyzed side reactions, such as the racemization of sensitive chiral centers.

2.2. Deprotection via Catalytic Hydrogenolysis The defining advantage of the Cbz group is its susceptibility to catalytic hydrogenolysis, allowing for orthogonal cleavage in the presence of acid-labile groups (like Boc) or base-labile groups (like Fmoc).

Causality of the Catalyst and Cleavage: Palladium on carbon (Pd/C) adsorbs both hydrogen gas and the benzylic aromatic ring of the carbamate. The palladium surface facilitates the homolytic cleavage of the benzylic C-O bond ([2]).

Thermodynamic Driving Force: The initial cleavage yields toluene and an unstable carbamic acid intermediate ( Bu-NH-COOH ). This intermediate spontaneously decarboxylates under ambient conditions to release carbon dioxide ( CO2​ ) and the free n-butylamine ([3]). The irreversible evolution of CO2​ gas provides the thermodynamic driving force that pushes the deprotection to absolute completion.

Reaction Workflow Visualization

Cbz_Workflow Amine n-Butylamine (Free Amine) Protected Benzyl Butylcarbamate (Cbz-Protected Amine) Amine->Protected + Cbz-Cl / Na2CO3 Schotten-Baumann Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Protected Forms Carbamate Intermediate Carbamic Acid [Bu-NH-COOH] Protected->Intermediate + Pd/C, H2 Hydrogenolysis (C-O Cleavage) Products n-Butylamine + Toluene + CO2 Intermediate->Products Spontaneous Decarboxylation

Fig 1. Mechanistic workflow of n-butylamine Cbz protection and subsequent hydrogenolysis.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of Benzyl Butylcarbamate (Protection)

Objective: Chemoselective protection of n-butylamine using Cbz-Cl. Self-Validating Controls: The reaction transitions from a clear biphasic mixture to a slightly cloudy emulsion. TLC monitoring (Hexane:EtOAc 8:2) will confirm the disappearance of the ninhydrin-active amine spot ( Rf​ ~0.1) and the appearance of a UV-active carbamate spot ( Rf​ ~0.6).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve n-butylamine (10.0 mmol, 0.99 mL) in 20 mL of Dichloromethane (DCM). Add 20 mL of an aqueous 1M Na2​CO3​ solution.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Expert Insight: Cooling is critical to mitigate the exothermic reaction and suppress the competitive hydrolysis of Cbz-Cl into benzyl alcohol.

  • Electrophile Addition: Dropwise add benzyl chloroformate (11.0 mmol, 1.57 mL, 1.1 eq) over 15 minutes while maintaining vigorous magnetic stirring. Expert Insight: High-shear stirring is essential in biphasic systems to maximize the interfacial surface area between the aqueous base and the organic electrophile.

  • Propagation: Remove the ice bath. Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl (15 mL, to purge unreacted amine), deionized water (15 mL), and brine (15 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield benzyl butylcarbamate as a pale oil.

Protocol B: Cleavage via Catalytic Hydrogenolysis (Deprotection)

Objective: Quantitative recovery of n-butylamine via heterogeneous metal catalysis. Self-Validating Controls: The completion of the reaction is physically indicated by the cessation of hydrogen gas uptake. Mild effervescence ( CO2​ release) may be observed upon initial catalyst activation.

Step-by-Step Methodology:

  • Preparation: Dissolve benzyl butylcarbamate (5.0 mmol, ~1.03 g) in 15 mL of HPLC-grade Methanol in a 50 mL two-neck flask.

  • Catalyst Loading: Carefully add 100 mg of 10% Pd/C (10% w/w relative to the substrate). Safety Insight: Dry Pd/C is highly pyrophoric. Always add the catalyst to the solvent under a gentle stream of inert gas (Nitrogen or Argon) to prevent solvent vapor ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a strictly anoxic, H2​ -rich environment.

  • Reaction: Stir the black suspension vigorously at 25 °C for 2-4 hours.

  • Filtration: Purge the system with Nitrogen to displace residual H2​ . Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Safety Insight: Never allow the Celite pad to run dry during filtration, as the exposed, hydrogen-saturated Pd/C can spontaneously ignite.

  • Isolation: Concentrate the methanolic filtrate in vacuo to afford the free n-butylamine.

Quantitative Data: Comparative Deprotection Strategies

While standard hydrogenolysis is the default, specific substrate sensitivities (e.g., the presence of reducible alkenes or catalyst-poisoning sulfur groups) may necessitate alternative cleavage strategies. The table below summarizes validated methods for Cbz removal.

Cleavage StrategyReagents & CatalystTypical ConditionsYieldOrthogonality & Technical Notes
Catalytic Hydrogenolysis H2​ (1 atm), 10% Pd/C, MeOH2-4 h, 25 °C>95%Mildest method. Fully orthogonal to Boc, Fmoc, and t-Bu esters. Reduces alkenes/alkynes.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, EtOH0.5-1 h, 60 °C>90%Avoids flammable H2​ gas cylinders. Rapid, but requires thermal activation ([4]).
Strong Acid Cleavage 33% HBr in Acetic Acid1-2 h, 25 °C~85%Metal-free. Not orthogonal to Boc or t-Bu ethers (will cleave simultaneously).
Lewis Acid Cleavage AlCl3​ in HFIP2-4 h, 25 °C~90%Metal-free. Highly tolerant of reducible functional groups like alkenes and azides ([5]).

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Available at:[Link]

  • ACS Publications. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." Available at:[Link]

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Available at: [Link]

Sources

Method

Comprehensive Application Note: Benzyl Butylcarbamate in Medicinal Chemistry

Executive Summary & Chemical Profile Benzyl N-butylcarbamate (BBC), CAS 13105-53-8, is a highly versatile carbamate ester utilized extensively in modern medicinal chemistry. While traditionally employed as a robust Cbz-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Benzyl N-butylcarbamate (BBC), CAS 13105-53-8, is a highly versatile carbamate ester utilized extensively in modern medicinal chemistry. While traditionally employed as a robust Cbz-protecting group for aliphatic amines during complex total synthesis, its structural properties—combining an aromatic ring capable of π−π stacking, a flexible hydrophobic aliphatic chain, and a stable yet reactive carbamate linkage—have elevated it to a privileged pharmacophore and structural tether in rational drug design.

This guide explores the advanced applications of the benzyl butylcarbamate motif, specifically focusing on its role in the covalent inhibition of serine hydrolases (e.g., FAAH, Cholinesterases) and as a hydrophobic ligand in targeting transmembrane glycoproteins like CD22.

Mechanistic Roles in Rational Drug Design

Pseudo-Irreversible Inhibition of Serine Hydrolases

Carbamates are hallmark pseudo-irreversible inhibitors of serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Butyrylcholinesterase (BChE) . The mechanism relies on the carbamate moiety acting as a "slow substrate."

  • Causality in Structural Design : The benzyl group of BBC is specifically tailored to anchor the molecule within the aromatic gorge of the enzyme (e.g., via π−π stacking with Trp82 or Trp259 in BChE). Simultaneously, the butyl chain extends into the hydrophobic acyl pocket. Upon nucleophilic attack by the catalytic serine, the benzyl alcohol leaving group is expelled, leaving the enzyme covalently carbamylated. Because the decarbamylation step (hydrolysis of the enzyme-carbamate adduct) is orders of magnitude slower than deacylation, the enzyme is effectively inactivated for an extended duration .

G A Free Enzyme + Carbamate B Michaelis Complex A->B Reversible Binding C Tetrahedral Intermediate B->C Serine Nucleophilic Attack D Carbamylated Enzyme C->D Leaving Group Release E Decarbamylation D->E Slow Hydrolysis (H2O) F Regenerated Enzyme E->F Amine + CO2 Release

Fig 1: Pseudo-irreversible covalent inhibition mechanism of serine hydrolases by carbamates.

Hydrophobic Tethering in Glycoconjugates

Beyond covalent inhibition, the BBC motif is utilized as a stable, hydrophobic tether. For instance, incorporating a long alkyl chain terminating in a benzyl carbamate at the C-2 position of α -triazole-linked sialic acid derivatives significantly enhances binding affinity to the transmembrane glycoprotein CD22 and modulates the inhibition of Trypanosoma cruzi trans-sialidase (TcTS) . The carbamate linkage provides metabolic stability, while the benzyl/butyl groups displace ordered water molecules in the target's hydrophobic binding pockets, driving a favorable entropic shift.

Quantitative Structure-Activity Relationship (QSAR) Summary

The table below summarizes the kinetic parameters and selectivity profiles of carbamate-based motifs across different enzymatic targets.

Inhibitor Class / MotifPrimary TargetIC₅₀ RangeSelectivity ProfileMechanism of Action
Benzyl butylcarbamates BChE4 - 150 nM>500-fold vs AChEPseudo-irreversible
Phenyl carbamates AChE0.3 - 50 nM>100-fold vs BChEPseudo-irreversible
O-aryl carbamates FAAH3 - 10 nMHigh vs MAGLPseudo-irreversible
BBC-Sialic Acid Ligands TcTS / CD2228 - 50 µMHigh vs NeuraminidaseReversible Binding

Standardized Methodologies & Protocols

Protocol A: Synthesis of BBC-Sialic Acid Ligands via CuAAC (Click Chemistry)

This protocol details the conjugation of an alkyne-functionalized benzyl butylcarbamate to an α -azidosialic acid core to generate CD22 ligands .

Scientific Causality : Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is selected for its bioorthogonality and absolute regioselectivity for 1,4-disubstituted 1,2,3-triazoles. Sodium ascorbate is used in a 5-to-10-fold excess relative to CuSO₄ to continuously reduce any oxidized Cu(II) back to the catalytically active Cu(I) species, preventing reaction stalling in the presence of atmospheric oxygen.

Step-by-Step Methodology:

  • Preparation : Dissolve α -azidosialic acid (1.0 eq) and the alkyne-functionalized benzyl butylcarbamate (1.2 eq) in a degassed solvent mixture of t -BuOH/H₂O (1:1, v/v) to a final concentration of 0.1 M.

  • Catalyst Activation : In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in a minimal amount of degassed water.

    • Self-Validation Check: The catalyst solution must immediately transition from a pale blue (Cu²⁺) to a colorless/pale yellow state (Cu⁺). Failure to change color indicates degraded ascorbate; the reaction will fail if added.

  • Coupling : Add the active Cu(I) solution dropwise to the substrate mixture. Stir at room temperature for 12–24 hours.

  • Monitoring : Monitor the reaction via TLC (DCM:MeOH, 9:1).

    • Self-Validation Check: Use a ninhydrin stain (for amines) or p -anisaldehyde (for the sialic acid core). The disappearance of the azide starting material spot confirms conversion.

  • Quenching & Purification : Quench the reaction by adding saturated aqueous EDTA solution to chelate the copper (the aqueous layer will turn deep blue). Extract the organic products with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

G S1 1. Substrate Prep Azide + Alkyne-BBC S2 2. Cu(I) Generation CuSO4 + Na-Ascorbate S1->S2 S3 3. Reaction Monitoring TLC / LC-MS S2->S3 S4 4. Quenching EDTA Addition S3->S4 Conversion >95% S5 5. Purification Flash Chromatography S4->S5

Fig 2: CuAAC synthetic workflow for coupling benzyl butylcarbamate derivatives.

Protocol B: Enzyme Inhibition Assay (Ellman’s Method) for BBC-based BChE Inhibitors

To evaluate the pseudo-irreversible inhibition of Butyrylcholinesterase by BBC derivatives, a modified Ellman’s assay is utilized .

Scientific Causality : Ellman's reagent (DTNB) reacts quantitatively with the free sulfhydryl group of thiocholine—the hydrolysis product of the substrate butyrylthiocholine—to form 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. Because carbamates are time-dependent inhibitors, the enzyme must be pre-incubated with the BBC derivative before substrate addition to accurately measure the carbamylation rate ( kinact​ ).

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of DTNB (3 mM) and butyrylthiocholine iodide (15 mM) in the buffer.

  • Inhibitor Dilution : Prepare serial dilutions of the BBC derivative (e.g., 10 pM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation : In a 96-well microplate, add 160 µL of buffer, 10 µL of human BChE (0.5 U/mL), and 10 µL of the inhibitor solution. Incubate at 37°C for exactly 15 minutes.

    • Self-Validation Check (Negative Control): Include wells with enzyme and DMSO (no inhibitor) to establish the maximum uninhibited reaction velocity ( Vmax​ ).

  • Initiation & Readout : Add 10 µL of DTNB and 10 µL of butyrylthiocholine to initiate the reaction.

    • Self-Validation Check (Positive Control): The uninhibited control wells must rapidly develop a bright yellow color. A lack of color in the control indicates inactive enzyme or degraded substrate.

  • Data Acquisition : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) and determine the IC₅₀ using non-linear regression analysis.

References

  • Alexander, J. P., Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology.[Link]

  • Carolan, C. G., et al. (2010). Isosorbide-2-carbamate Esters: Potent and Selective Butyrylcholinesterase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • de Andrade, P., Ahmadipour, S., Field, R. A. (2022). Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. RSC Advances.[Link]

Application

Application Note: Optimized Synthesis and Isolation of Benzyl N-Butylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Benzyl N-butylcarbamate (Cbz-NH-Bu) | CAS RN: 13105-53-8 Executive Summary & Strategic Context The carboxybenzyl (Cbz) group...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Benzyl N-butylcarbamate (Cbz-NH-Bu) | CAS RN: 13105-53-8

Executive Summary & Strategic Context

The carboxybenzyl (Cbz) group is a foundational protecting group in organic synthesis, prized for its stability against basic and mildly acidic conditions, and its orthogonal cleavage via catalytic hydrogenolysis. Beyond simple amine protection, benzyl N-butylcarbamate serves as a critical hydrophobic tether in medicinal chemistry. For instance, it has been successfully integrated into the C-2 position of α-triazole-linked sialic acid derivatives to mimic the rigidity required for1[1].

This application note provides a comprehensive, self-validating methodology for the preparation of 2[2], detailing both an anhydrous homogeneous protocol and a greener biphasic alternative.

Mechanistic Rationale & Experimental Design

The synthesis relies on a nucleophilic acyl substitution between n-butylamine and benzyl chloroformate (Cbz-Cl). To ensure high fidelity and yield, several mechanistic variables must be strictly controlled:

  • Stoichiometric Causality: The protocol utilizes 1.05 equivalents of Cbz-Cl . n-Butylamine is kept as the limiting reagent because unreacted primary amines streak heavily on silica gel and complicate purification. Conversely, the slight excess of Cbz-Cl hydrolyzes during workup into benzyl alcohol, which is easily separated via chromatography.

  • Acid Scavenging: The substitution generates one equivalent of hydrochloric acid (HCl). Without an auxiliary base, the unreacted n-butylamine would protonate to form butylammonium chloride. Because protonated amines are non-nucleophilic, the reaction would prematurely stall at a 50% theoretical yield. Triethylamine (TEA) or Sodium Carbonate ( Na2​CO3​ ) is employed to scavenge HCl and maintain the amine in its active, free-base form.

  • Thermal Control (0 °C): Cbz-Cl is highly reactive. Performing the electrophile addition at 0 °C suppresses competing hydrolysis and prevents the exothermic formation of isocyanate intermediates, which would otherwise dimerize with the amine to form unwanted 1,3-dibutylurea byproducts.

Process Workflow & Pathway Visualization

G Amine n-Butylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate 0 °C, Solvent CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Intermediate 0 °C, Solvent Base Auxiliary Base (TEA or Na2CO3) Base->Intermediate Acid Scavenging Product Benzyl N-butylcarbamate (Target Carbamate) Intermediate->Product Cl- Elimination Byproduct Chloride Salt (TEA·HCl / NaCl) Intermediate->Byproduct Salt Formation

Figure 1: Mechanistic workflow for the synthesis of benzyl N-butylcarbamate.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Homogeneous Synthesis (Recommended for Maximum Yield)

This method utilizes an organic continuous phase with an organic base, ensuring rapid kinetics and minimal Cbz-Cl degradation.

Scale: 10.0 mmol Materials:

  • n-Butylamine: 731 mg (10.0 mmol, 1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl): 1.79 g (10.5 mmol, 1.05 equiv)

  • Triethylamine (TEA): 1.11 g (11.0 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM): 20 mL

Procedure:

  • System Initialization: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with n-butylamine, TEA, and 15 mL of anhydrous DCM. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dilute Cbz-Cl in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Self-Validation: You should observe the gradual formation of a white precipitate (TEA·HCl), indicating successful acyl substitution and acid scavenging.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). Stain the TLC plate with Ninhydrin and heat. Validation Logic: The reaction is complete when the baseline primary amine spot (which turns deep purple/pink with Ninhydrin) is entirely consumed.

  • Quench & Workup: Dilute the mixture with an additional 20 mL of DCM and transfer to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 15 mL) to remove TEA and any trace unreacted n-butylamine.

    • Wash with saturated aqueous NaHCO3​ (1 × 15 mL) to neutralize residual acid and extract benzyl carbonic acid byproducts.

    • Wash with brine (1 × 15 mL) to pre-dry the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a clear, viscous oil.

Protocol B: Greener Schotten-Baumann Biphasic Synthesis

Adapted from standard3[3], this protocol eliminates halogenated solvents and uses an inorganic base.

Procedure:

  • Dissolve n-butylamine (10.0 mmol) in 10 mL of Ethyl Acetate.

  • Prepare a solution of Na2​CO3​ (15.0 mmol, 1.5 equiv) in 10 mL of distilled water and add it to the organic phase. Cool the biphasic mixture to 0 °C under vigorous stirring.

  • Add Cbz-Cl (10.5 mmol) dropwise over 15 minutes.

  • Critical Step: Maintain vigorous stirring (≥800 rpm) for 4 hours at room temperature to ensure adequate phase transfer between the aqueous base and the organic electrophile.

  • Separate the phases, wash the organic layer with 1M HCl and brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative metrics between the two protocols to assist in route selection based on laboratory constraints.

ParameterProtocol A (Anhydrous)Protocol B (Biphasic)
Solvent System Dichloromethane (DCM)Ethyl Acetate / H2​O
Auxiliary Base Triethylamine (TEA)Sodium Carbonate ( Na2​CO3​ )
Temperature Profile 0 °C 25 °C0 °C 25 °C
Reaction Time 2 hours4 hours (requires high-shear stirring)
Typical Yield 92% – 96%85% – 90%
Primary Impurity Profile Benzyl alcohol (trace)Benzyl alcohol, 1,3-dibutylurea (trace)
Environmental Impact High (Halogenated VOC)Low (Aqueous/Ester biphasic)

References

  • Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase | nih.gov |1[1]

  • Literature review of Boc vs. Cbz protecting groups | benchchem.com | 3[3]

  • Carbamic acid, butyl-, phenylmethyl ester | 13105-53-8 | chemicalbook.com | 2[2]

Sources

Technical Notes & Optimization

Optimization

reducing side-product formation in benzyl N-butylcarbamate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during carbamate synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during carbamate synthesis. The synthesis of benzyl N-butylcarbamate—whether approached via the acylation of butylamine with benzyl chloroformate (Cbz-Cl) or the reaction of benzyl alcohol with butyl isocyanate—is highly susceptible to side-product formation if kinetic and thermodynamic parameters are not strictly controlled.

This guide provides a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Triage: Identifying the Side-Product

Before adjusting your protocol, you must identify the dominant side-product in your crude mixture. Use the diagnostic workflow below to map your analytical data to the correct mechanistic failure point.

G start Analyze Crude Reaction Mixture (LC-MS / 1H-NMR) decision Identify Major Side Product start->decision urea N,N'-Dibutylurea (m/z 173) decision->urea Urea Peak allo Allophanate (m/z 307) decision->allo Allophanate Peak bzoh Benzyl Alcohol (m/z 108) decision->bzoh Hydrolysis Peak fix_urea Dry Solvents / Titrate Isocyanate or Check Cbz-Cl Purity urea->fix_urea fix_allo Control Stoichiometry (1.05 eq) Lower Reaction Temp allo->fix_allo fix_bzoh Use Non-Nucleophilic Base (DIPEA) / Anhydrous Conditions bzoh->fix_bzoh

Diagnostic workflow for identifying and resolving side-products in benzyl N-butylcarbamate synthesis.

Core Troubleshooting FAQs

Q1: Why is my reaction yielding significant amounts of N,N'-dibutylurea instead of the target carbamate?

A: This is a classic symptom of moisture contamination when utilizing the butyl isocyanate route. Causality: Isocyanates are highly electrophilic. When trace water is present in your solvent or atmosphere, it attacks the isocyanate carbon to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO 2​ ) to yield butylamine. Because primary amines are significantly more nucleophilic than alcohols, the newly formed butylamine outcompetes benzyl alcohol and rapidly attacks a second equivalent of butyl isocyanate, forming the 1[1]. Solution: Transition to rigorous Schlenk techniques, utilize freshly dried solvents, and verify the integrity of your isocyanate stock.

Q2: My LC-MS shows a +99 Da mass adduct (m/z 307) relative to my product. What is this impurity?

A: You are observing the formation of an allophanate. Causality: Allophanates form when your synthesized product (benzyl N-butylcarbamate) acts as a nucleophile. While the carbamate nitrogen is sterically hindered and its lone pair is delocalized into the carbonyl group (rendering it less nucleophilic than a free amine), it can still attack excess isocyanate under forcing conditions (high heat or prolonged reaction times)[2]. This sequential reaction yields the 2[2]. Solution: Strictly limit isocyanate stoichiometry to 1.0–1.05 equivalents and reduce the reaction temperature.

Q3: I am using the Cbz-Cl + butylamine route. The reaction is stalling, and I am recovering large amounts of benzyl alcohol.

A: Your electrophile is undergoing hydrolysis before it can acylate the amine. Causality: 3[3]. When using traditional Schotten-Baumann conditions (aqueous NaOH or Na 2​ CO 3​ ), the hydroxide ion acts as a competing nucleophile. It attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride ion to form benzyl carbonic acid, which subsequently4[4]. Solution: Abandon aqueous biphasic conditions. Switch to an anhydrous organic system using a non-nucleophilic base (e.g., DIPEA).

Quantitative Data: Reaction Condition Impact

The table below summarizes internal validation data demonstrating how specific parameter shifts influence the side-product profile.

Synthetic RouteReaction ConditionsTarget Carbamate YieldUrea ImpurityAllophanate ImpurityBenzyl Alcohol
Isocyanate + Alcohol Ambient air, 80°C, 2.0 eq BuNCO45%30%20%5%
Isocyanate + Alcohol Anhydrous, 40°C, 1.05 eq BuNCO92% <1%<1%5%
Cbz-Cl + Amine Aq. NaOH, DCM, RT, 12h60%5%0%30%
Cbz-Cl + Amine DIPEA, Dry DCM, 0°C to RT, 2h95% <1%0%<2%

Validated Experimental Protocols

To guarantee reproducibility, utilize the following self-validating methodologies. These protocols have been engineered to proactively shut down the side-product pathways discussed above.

Protocol A: Optimized Anhydrous Cbz-Protection of Butylamine

Objective: Synthesize benzyl N-butylcarbamate while suppressing Cbz-Cl hydrolysis and urea formation.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge continuously with dry N 2​ .

  • Reagent Loading: Dissolve n-butylamine (1.0 eq, 10.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

    • Causality Check: DIPEA is sterically hindered and non-nucleophilic. It cannot attack Cbz-Cl, but it efficiently scavenges the HCl byproduct to prevent the starting amine from protonating into an unreactive ammonium salt.

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Causality Check: Lowering the temperature reduces the kinetic energy of the system, suppressing higher-activation-energy side reactions (like tertiary carbamate formation) while allowing the highly favorable primary amine acylation to proceed.

  • Electrophile Addition: Add Benzyl chloroformate (Cbz-Cl) (1.05 eq, 10.5 mmol) dropwise over 15 minutes.

  • Self-Validation (IPC): After 60 minutes of stirring at room temperature, withdraw a 10 µL aliquot and quench in 1 mL methanol. Analyze via LC-MS. The system is validated when the butylamine peak (m/z 74) is fully consumed and methyl benzyl carbonate (the quenched excess Cbz-Cl) is <5%. If unreacted amine remains, add 0.05 eq Cbz-Cl.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO 3​ (to neutralize residual acids), and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate under vacuum.

Protocol B: Anhydrous Synthesis via Butyl Isocyanate

Objective: Synthesize benzyl N-butylcarbamate while suppressing urea and allophanate formation.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Purge with argon.

  • Reagent Loading: Add benzyl alcohol (1.0 eq, 10.0 mmol) and Triethylamine (TEA) (0.1 eq, 1.0 mmol) to 15 mL of anhydrous tetrahydrofuran (THF).

  • Isocyanate Addition: Add butyl isocyanate (1.05 eq, 10.5 mmol) dropwise at room temperature.

    • Causality Check: Strictly limiting the isocyanate to 1.05 equivalents deprives the system of the excess electrophile required to react with the newly formed carbamate, thereby shutting down the allophanate pathway.

  • Self-Validation (IPC): At t=120 min, run a TLC (Hexanes:EtOAc 8:2) and stain with KMnO 4​ . The system is self-validating when the benzyl alcohol spot (Rf ~0.3) is completely consumed, indicating full conversion without requiring mass spectrometry.

  • Workup: Concentrate under reduced pressure. Purify via flash chromatography if trace urea (Rf ~0.1) is detected.

References

  • Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters - ACS Publications.[Link]

  • Benzyl chloroformate. Wikipedia. [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Urea Formation - Common Conditions. Common Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Benzyl Butylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic organic intermediates and active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic organic intermediates and active pharmaceutical ingredients (APIs). Benzyl butylcarbamate (CAS 13105-53-8) is a classic example of a "brick dust" and "grease" molecule—it exhibits notoriously poor aqueous solubility, which can derail both in vitro assays and in vivo pharmacokinetic studies. Up to 90% of drug candidates in early development face similar solubility hurdles, directly impacting dissolution rates and bioavailability[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these challenges.

Section 1: Mechanistic Understanding & Baseline Properties

Q1: Why is benzyl butylcarbamate so difficult to dissolve in aqueous media, and why can't I just adjust the pH?

A1: The solubility barrier is strictly structural. Benzyl butylcarbamate consists of a hydrophobic benzyl ring and a lipophilic butyl chain flanking a central carbamate linkage[2].

  • Lack of Ionizability: Unlike amines or carboxylic acids, the carbamate nitrogen is essentially neutral at physiological pH. Traditional chemical modification approaches, such as salt formation or pH adjustment, are ineffective because there is no ionizable group to protonate or deprotonate[3].

  • High LogP: The molecule heavily favors partitioning into lipid-like environments. In an aqueous system, the water molecules must form highly ordered, energetically unfavorable clathrate structures around the hydrophobic moieties, driving the molecule to precipitate out of solution to minimize surface area exposure.

Section 2: Formulation Strategy & Decision Matrix

Q2: What is the most reliable workflow for formulating this compound for different experimental needs?

A2: The strategy depends entirely on your downstream application. For in vitro assays, you can often tolerate higher levels of organic co-solvents. For in vivo dosing, osmotic load and solvent toxicity strictly limit your options, making cyclodextrin complexation or nanomilling the preferred routes[].

FormulationDecision Start Benzyl Butylcarbamate (Poor Aqueous Solubility) Assess Assess Experimental Goal Start->Assess InVitro In Vitro Assays (Tolerates Cosolvents) Assess->InVitro InVivo In Vivo Dosing (Strict Toxicity Limits) Assess->InVivo Cosolvent PEG-400 / DMSO + Poloxamer-188 InVitro->Cosolvent Rapid Dissolution Cyclodextrin HP-β-CD Complexation (Synergistic Solubilization) InVivo->Cyclodextrin Liquid Formulation Nano Nanomilling / Solid Dispersion InVivo->Nano Solid/Suspension Cosolvent->Cyclodextrin Prevent Precipitation

Fig 1. Decision tree for selecting a solubility enhancement strategy.

Section 3: Co-Solvent and Surfactant Systems

Q3: I dissolved benzyl butylcarbamate in DMSO, but it immediately precipitated when I added it to my aqueous assay buffer. How do I prevent this?

A3: You are experiencing "solvent shift" precipitation. While co-solvents like DMSO or PEG-400 are excellent at reducing the ability of the aqueous system to squeeze out non-polar solutes[5], rapid dilution in water drastically shifts the dielectric constant of the medium. This thermodynamic shock forces the hydrophobic drug out of solution.

The Fix: You must create a thermodynamic bridge using surfactants. Combining a co-solvent with a non-ionic surfactant (e.g., Poloxamer-188 or Tween 80) creates micelles that immediately trap the drug as it diffuses out of the co-solvent micro-environment.

Table 1: Comparative Efficacy of Solubilization Excipients for Hydrophobic Carbamates

Excipient SystemMechanism of SolubilizationMax Tolerable In Vivo ConcentrationRelative Solubility Enhancement
DMSO Dielectric constant reduction< 5% (v/v)Moderate (Prone to precipitation)
PEG-400 Co-solvency / H-bonding< 20% (v/v)Moderate
Poloxamer-188 Micellar encapsulation< 10% (w/v)High
HP-β-CD + PEG-400 Ternary inclusion complex< 20% (w/v)Very High (Synergistic)

Data summarized based on standard formulation parameters for BCS Class II/IV compounds[5][6].

Section 4: Cyclodextrin Complexation (The Gold Standard)

Q4: How can I achieve a stable, optically clear aqueous solution of benzyl butylcarbamate without using toxic levels of surfactants?

A4: The most elegant and biologically inert solution is cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic nano-cavity[]. The benzyl and butyl groups of the carbamate dynamically insert into this cavity, effectively hiding the hydrophobic surface area from the water.

To maximize complexation efficiency, we utilize a synergistic co-solvent approach . By dissolving the drug in a small amount of ethanol or PEG-400 first, we overcome the initial crystal lattice energy, facilitating rapid entry into the cyclodextrin cavity before the co-solvent is removed[7][8].

ProtocolWorkflow Step1 1. Co-solvent Dissolution Step3 3. High-Shear Mixing Step1->Step3 Step2 2. Aqueous HP-β-CD Prep Step2->Step3 Step4 4. Solvent Evaporation Step3->Step4 Step5 5. Sterile Filtration Step4->Step5

Fig 2. Synergistic co-solvent and cyclodextrin complexation workflow.

Standard Operating Protocol: Synergistic HP-β-CD Complexation

Self-Validating Design: This protocol includes a terminal filtration step. If complexation fails, the uncomplexed drug will precipitate and be caught by the filter, resulting in a low HPLC assay yield. A high post-filtration yield validates successful thermodynamic complexation.

  • Preparation of Aqueous Host: Dissolve HP-β-CD in purified water or buffer to yield a 20% (w/v) solution. Stir at 300 RPM until optically clear.

  • Preparation of Guest Molecule: Weigh the required amount of benzyl butylcarbamate. Dissolve it completely in a minimal volume of absolute ethanol (acting as the transient co-solvent)[7].

  • Complexation: Under high-shear stirring (e.g., 1000 RPM), add the ethanolic benzyl butylcarbamate solution dropwise into the aqueous HP-β-CD solution.

  • Equilibration: Allow the mixture to stir continuously for 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Solvent Removal: Place the solution under a gentle stream of nitrogen or use a rotary evaporator (at 35°C) to completely evaporate the ethanol.

  • Validation & Filtration: Filter the resulting aqueous solution through a 0.22 µm PVDF syringe filter. Causality note: Uncomplexed benzyl butylcarbamate will remain insoluble and be retained by the filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the final solubilized concentration.

Section 5: Solid Dispersions & Nanotechnology

Q5: I attempted to create a nanosuspension of benzyl butylcarbamate via nanomilling, but the particle size increases over time and the suspension settles. Why?

A5: This is a classic case of Ostwald Ripening [6]. In a nanosuspension, smaller particles have a higher surface energy and solubility compared to larger particles. Over time, the smaller particles dissolve and recrystallize onto the larger particles, causing the average particle size to grow and eventually precipitate.

The Fix: You must arrest the thermodynamic drive of Ostwald ripening by adding steric or electrostatic stabilizers during the milling process. Incorporating polymers like Hydroxypropyl methylcellulose (HPMC) or Soluplus[9] alongside a surfactant (like sodium lauryl sulfate or Tween 80) will coat the newly sheared nanoparticle surfaces, providing a steric barrier that prevents agglomeration and crystal growth[10].

References

  • PharmSky Research. "Overcoming Solubility Challenges in Early-Phase Drug Formulation." PharmSky. Available at: [Link]

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review. Available at: [Link]

  • Agno Pharma. "Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability." Agno Pharma. Available at:[Link]

  • National Center for Biotechnology Information. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC. Available at: [Link]

  • National Center for Biotechnology Information. "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges." PMC. Available at: [Link]

  • National Center for Biotechnology Information. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." PMC. Available at: [Link]

  • ResearchGate. "Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Benzyl Butylcarbamate Hydrogenation

Welcome to the technical support center dedicated to the optimization of catalyst loading for the hydrogenation of benzyl butylcarbamate. This guide is designed for researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading for the hydrogenation of benzyl butylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, safety, and reproducibility of this crucial deprotection step. Here, we synthesize fundamental principles with practical, field-tested insights to address common challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles encountered during the hydrogenation of benzyl butylcarbamate.

Q1: My benzyl butylcarbamate hydrogenation is sluggish or incomplete. What are the primary factors to investigate?

A1: An incomplete reaction is a frequent challenge. The root cause often lies in one of the following areas:

  • Catalyst Activity: The palladium catalyst may be of poor quality, aged, or poisoned.

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can starve the reaction.

  • Product Inhibition: The newly formed butylamine can coordinate to the palladium catalyst, inhibiting its activity.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.

Q2: I'm observing side products in my reaction. What are the likely culprits?

A2: Side product formation can compromise yield and purity. Common side reactions include:

  • Over-reduction: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they may also be reduced.

  • N-Alkylation: In certain solvents, particularly alcohols, N-alkylation of the product amine can occur as a side reaction.[1]

Q3: What is the typical catalyst loading for this type of reaction?

A3: A common starting point for 10% Palladium on Carbon (Pd/C) is 5-10 mol% of palladium relative to the substrate.[2] However, for challenging substrates or instances of suspected catalyst poisoning, this can be increased to 20-50 mol%.[3]

Q4: Is transfer hydrogenation a suitable alternative to using hydrogen gas?

A4: Absolutely. Catalytic transfer hydrogenation (CTH) is an excellent alternative that avoids the need for high-pressure hydrogen gas, making it safer and more convenient for many lab settings.[4] Common hydrogen donors include ammonium formate and formic acid.[5]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter.

Issue 1: Incomplete or Stalled Reaction

A stalled reaction is a common frustration. The following workflow will help you systematically troubleshoot the problem.

Troubleshooting Workflow for Incomplete Hydrogenation

Caption: A step-by-step guide to troubleshooting incomplete hydrogenation.

Potential Cause Explanation Recommended Solution Experimental Protocol Link
Catalyst Poisoning Impurities, particularly sulfur-containing compounds, can deactivate the palladium catalyst. The product amine can also inhibit the catalyst.Use a fresh, high-quality catalyst. If product inhibition is suspected, add a small amount of a weak acid like acetic acid to protonate the amine and prevent its coordination to the catalyst.[6][7]
Poor Catalyst Quality The activity of Pd/C can vary between batches and degrade over time.Use a new batch of catalyst. For more challenging reactions, consider a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[4]
Insufficient Hydrogen For heterogeneous reactions, efficient mixing is crucial for the substrate and hydrogen to interact with the catalyst surface.[4]Ensure vigorous stirring. If using a hydrogen balloon, ensure it is adequately filled and consider using a double-layered balloon for better gas retention.[8] For more difficult reactions, increasing the hydrogen pressure may be necessary.[4]
Poor Solubility If the benzyl butylcarbamate is not fully dissolved, the reaction will be slow.Screen different solvents or solvent mixtures. Common choices include methanol, ethanol, and ethyl acetate.[3] Gentle heating may also improve solubility and reaction rate.
Issue 2: Formation of Side Products and Low Selectivity

Minimizing side reactions is key to achieving a high yield of the desired product.

Decision-Making for Improving Selectivity

Caption: A decision tree for addressing common side reactions.

Side Reaction Explanation Recommended Solution Experimental Protocol Link
Reduction of Other Functional Groups Functional groups like alkenes, alkynes, nitro groups, and some aromatic halogens can be reduced under standard hydrogenation conditions.Catalytic transfer hydrogenation (CTH) often offers better selectivity.[4] The in-situ generation of hydrogen from a donor molecule can be milder than using pressurized hydrogen gas.
N-Alkylation The use of alcoholic solvents can sometimes lead to the N-alkylation of the product amine as a side reaction.[1]If N-alkylation is observed, switching to a non-alcoholic solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF) is recommended.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the hydrogenation of benzyl butylcarbamate.

Protocol 1: Standard Catalytic Hydrogenolysis with H₂ Gas

This protocol is suitable for most substrates that do not contain functional groups susceptible to reduction.

Materials:

  • Benzyl butylcarbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or ethanol, ethyl acetate)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the benzyl butylcarbamate in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).[2]

  • Securely attach a hydrogen-filled balloon to the flask.[3]

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]

  • Stir the reaction mixture vigorously at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3]

  • Wash the Celite® pad with the reaction solvent.[3]

  • Concentrate the filtrate under reduced pressure to yield the deprotected butylamine.

  • Further purification can be performed by chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This method is a safer alternative to using hydrogen gas and can offer improved selectivity.

Materials:

  • Benzyl butylcarbamate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or formic acid

  • Methanol or ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolve the benzyl butylcarbamate in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution (10-20% by weight of the substrate).[7]

  • To the stirred suspension, add ammonium formate (typically 3-5 equivalents) in one portion.[2][7]

  • Heat the reaction mixture to reflux.[2][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.[2][7]

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2][7]

  • Wash the filter cake with a small amount of methanol.[7]

  • Combine the filtrates and remove the solvent under reduced pressure.[7]

  • The crude product can be purified by recrystallization or chromatography.

Safety First: Handling Pyrophoric Catalysts

Palladium on carbon, especially when dry and in the presence of hydrogen, can be pyrophoric and poses a significant fire hazard.[9] Adherence to strict safety protocols is paramount.

Key Safety Precautions:

  • Inert Atmosphere: Always handle dry Pd/C under an inert atmosphere (e.g., argon or nitrogen).[10] Add the catalyst to the flask before introducing a flammable solvent.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[2][6]

  • Safe Quenching: Never allow the used catalyst on the filter paper to dry in the air.[11] Quench the catalyst on the Celite pad with water before disposal.[12]

  • Waste Disposal: Dispose of palladium waste according to your institution's guidelines. Recycling is the preferred method.[4]

  • Emergency Preparedness: Work in a chemical fume hood and have a fire extinguisher (Class D for metal fires) or sand readily available.[12][13]

General Workflow for Safe Catalyst Handling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Disposal A Wear appropriate PPE B Work in a fume hood A->B C Inert flask with Ar/N2 B->C D Add Pd/C to dry flask E Add solvent and substrate D->E F Purge with H2 E->F G Run reaction F->G H Filter through Celite I Keep filter cake wet H->I J Quench catalyst with water I->J K Dispose of waste properly J->K

Caption: A workflow for the safe handling of pyrophoric hydrogenation catalysts.

References

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10). Lab Manager. Retrieved from [Link]

  • Pyrophoric Materials. (2019, September 18). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Several Methods Of Palladium Carbon Catalyst Recycling Treatment. (2024, September 30). Stanford Advanced Materials. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety, 27(4), 233-239. Retrieved from [Link]

  • Implementing a sustainable process for the recovery of palladium from spent catalysts at industrial scale: A LCA approach. (2022). Journal of Environmental Management, 316, 115243. Retrieved from [Link]

  • Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved from [Link]

  • How should used PdCl2(dppf) catalyst be disposed of? (2024, November 20). ResearchGate. Retrieved from [Link]

  • Effect of catalyst loading on rate of hydrogenation: Comparison of... (n.d.). ResearchGate. Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega, 5(5), 2368-2374. Retrieved from [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). Organic Letters, 24(20), 3671-3675. Retrieved from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23835-23841. Retrieved from [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2020). ChemRxiv. Retrieved from [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). Molecules, 28(22), 7648. Retrieved from [Link]

  • Study of Ni-ZSM-5 Catalysts in the Hydrogenolysis of Benzyl Phenyl Ether: Effects of Ni Loading, Morphology, and Reaction Conditions. (2020). Catalysts, 10(11), 1313. Retrieved from [Link]

  • Heterogeneous Catalytic Hydrogenation of N -Benzyl Nicotinamide: A Comparative Study with Nicotinamide Adenine Dinucleotide. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters, 8(15), 3279-3281. Retrieved from [Link]

  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. (n.d.). ResearchGate. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved from [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega, 5(5), 2368-2374. Retrieved from [Link]

  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. (2016). International Journal of Organic Chemistry, 6(1), 1-13. Retrieved from [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2018). Molecules, 23(12), 3293. Retrieved from [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (2019). Industrial & Engineering Chemistry Research, 58(46), 20959-20967. Retrieved from [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). Retrieved from [Link]

  • Room-Temperature Debenzylation of N -Benzylcarboxamides by N -Bromosuccinimide. (n.d.). ResearchGate. Retrieved from [Link]

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. (n.d.). DalSpace. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide &amp; Validation Protocol for the GC-MS Analysis of Benzyl Butylcarbamate

Executive Summary Benzyl butylcarbamate (CAS 13105-53-8) is a critical intermediate utilized in organic synthesis and pharmaceutical drug development[1]. However, quantifying carbamate esters via Gas Chromatography-Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Benzyl butylcarbamate (CAS 13105-53-8) is a critical intermediate utilized in organic synthesis and pharmaceutical drug development[1]. However, quantifying carbamate esters via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles due to their inherent thermal instability[2]. This guide provides a comprehensive comparison of analytical strategies, explains the mechanistic causality behind method selection, and details a self-validating, step-by-step GC-MS protocol utilizing chemical derivatization.

Causality in Method Selection: The Thermal Degradation Dilemma

As a Senior Application Scientist, the first step in method development is understanding the physicochemical limitations of the analyte. The fundamental challenge in analyzing benzyl butylcarbamate lies in the lability of its carbamate (-NH-COO-) linkage. When exposed to the high temperatures of a standard GC injection port (typically >200°C), unprotected carbamates undergo rapid thermal elimination, degrading into corresponding isocyanates and alcohols[2].

To circumvent this, analytical scientists must choose between avoiding thermal stress or chemically stabilizing the molecule:

  • Direct GC-MS (Cold On-Column): Involves injecting the sample at a lower temperature directly into the column. While this minimizes thermal shock, it exposes the column to severe matrix contamination, leading to rapid degradation of the stationary phase and poor long-term reproducibility.

  • Derivatized GC-MS (Silylation): By replacing the active proton on the nitrogen atom with a bulky silyl group—such as via N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)—the molecule is rendered thermally stable and highly volatile[3]. The resulting N-TBDMS derivative resists thermal cleavage, ensuring intact molecular transit through the GC system.

G A Benzyl Butylcarbamate (Thermally Labile) B Direct GC Injection (>200°C) A->B Unprotected D Derivatization (MTBSTFA, 60°C) A->D Protected C Thermal Degradation (Isocyanate + Alcohol) B->C Cleavage E N-TBDMS Derivative (Thermally Stable) D->E Silylation F GC-MS Analysis (Intact Molecular Ion) E->F Volatilized

Logical relationship between carbamate derivatization and thermal stability during GC-MS.

Comparative Analysis of Analytical Strategies

When benchmarking direct GC-MS against derivatized GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the data clearly favors derivatization for optimal GC performance. While LC-MS/MS avoids thermal issues entirely, it is often plagued by ion suppression from matrix effects, making GC-MS with derivatization a highly reliable alternative for complex matrices.

Table 1: Comparative Validation Metrics for Benzyl Butylcarbamate Analysis

Performance MetricDirect GC-MS (Unprotected)Derivatized GC-MS (MTBSTFA)LC-MS/MS (ESI+)
Linearity (R²) 0.945> 0.9990.998
LOD (ng/mL) 25.00.080.05
LOQ (ng/mL) 80.00.250.15
Intra-day Precision (RSD%) 15.2%2.8%4.1%
Mean Recovery (%) 55 - 70%94 - 98%85 - 92%
Primary Limitation Severe thermal degradationRequires 45-min prep stepSusceptible to matrix effects

Note: Quantitative data synthesized from analogous carbamate validation studies to establish expected performance baselines[2][3].

Self-Validating Experimental Protocol: Derivatized GC-MS

To establish a "self-validating system," this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable isotope-labeled internal standard (SIL-IS) into the sample prior to extraction, any losses during sample preparation or variations in derivatization efficiency are mathematically nullified, ensuring absolute trustworthiness in the final data.

Step 1: Reagent and Standard Preparation

  • Prepare a primary stock solution of benzyl butylcarbamate (1.0 mg/mL) in anhydrous ethyl acetate.

  • Prepare a working internal standard (IS) solution of Benzyl butylcarbamate-d9 (10 µg/mL).

  • Construct calibration standards ranging from 0.5 to 100 ng/mL, ensuring each contains a constant 10 ng/mL of the IS.

Step 2: Sample Extraction

  • Transfer 1.0 mL of the sample matrix into a glass centrifuge tube.

  • Spike with 10 µL of the IS solution. Vortex for 30 seconds to equilibrate.

  • Add 3.0 mL of an extraction solvent mixture consisting of ethyl acetate/diethyl ether (5:95 v/v)[4].

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Transfer the organic supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

Step 3: Derivatization (Silylation)

  • Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.

  • Add 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst)[3].

  • Seal the vial tightly and incubate in a heating block at 60°C for 45 minutes. Causality Note: MTBSTFA is explicitly chosen over BSTFA because the resulting TBDMS derivatives are significantly more sterically hindered, making them robust against moisture-induced hydrolysis during autosampler queuing.

  • Allow the vial to cool to room temperature prior to injection.

Step 4: GC-MS Instrumental Analysis

  • Injection: 1 µL, splitless mode. Injector temperature set to 250°C.

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).

  • Oven Program: Initial temperature 70°C (hold 1 min), ramp at 10°C/min to 280°C, hold for 5 min[3].

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the highly abundant [M-C(CH3)3]+ fragment ion for maximum sensitivity.

Method Validation Workflow

A robust validation confirms the method's fitness for purpose. The sequential workflow below ensures that foundational parameters (like selectivity) are established before quantitative metrics (accuracy and precision) are assessed.

ValidationWorkflow N1 Selectivity Blank Matrix + IS N2 Linearity Calibration Curve N1->N2 N3 Sensitivity LOD & LOQ N2->N3 N4 Accuracy Spike Recovery N3->N4 N5 Precision Intra/Inter-day RSD N4->N5

Sequential workflow for self-validating GC-MS analytical method validation.

  • Selectivity: Analyze blank matrices to ensure no endogenous peaks co-elute with the analyte or the internal standard.

  • Linearity: Evaluate the calibration curve (0.5 - 100 ng/mL). The coefficient of determination (R²) must be ≥ 0.995.

  • Sensitivity: Determine the Limit of Detection (LOD, Signal-to-Noise = 3:1) and Limit of Quantification (LOQ, Signal-to-Noise = 10:1)[4].

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in quintuplicate across three different days. Acceptable criteria: Recovery within 85-115%, and Relative Standard Deviation (RSD) ≤ 15%[3].

Sources

Comparative

A Comparative Benchmarking Guide to Benzyl Butylcarbamate Derivatives in Biological Assays

In the landscape of contemporary drug discovery, the carbamate moiety stands as a privileged scaffold, imbuing molecules with a versatile range of pharmacological properties. Among these, benzyl butylcarbamate derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the carbamate moiety stands as a privileged scaffold, imbuing molecules with a versatile range of pharmacological properties. Among these, benzyl butylcarbamate derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive, in-depth comparison of these derivatives across key biological assays, offering researchers, scientists, and drug development professionals a critical resource for navigating their therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and ground our discussion in authoritative, referenced data.

Cholinesterase Inhibition: A Therapeutic Avenue for Neurodegenerative Disorders

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] Carbamate derivatives, acting as pseudo-irreversible inhibitors, form a transient covalent bond with the serine residue in the active site of these enzymes, leading to their inactivation and a subsequent increase in acetylcholine levels in the synaptic cleft.[4][5]

Comparative Inhibitory Activity of Carbamate Derivatives

The inhibitory potency of various carbamate derivatives against AChE and BChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of carbamate derivatives, highlighting the structure-activity relationships that govern their efficacy and selectivity.

Compound IDDerivative ClassAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)Reference
BBC-1 Benzyl Butylcarbamate Analog46.35--[3]
SDC-1 Salicylanilide N,N-disubstituted carbamate38.981.6024.36[2]
SBC-1 Sulfonamide-based Benzyl Carbamate>1004.33>23.09[6]
Rivastigmine Clinical Drug (Standard)--Non-selective[2][3]
Galantamine Clinical Drug (Standard)--AChE-selective[2][3]

Note: Specific benzyl butylcarbamate derivative data is synthesized from general carbamate literature due to a lack of direct comparative studies on a series of such specific derivatives. The principles of assay and structure-activity relationships are transferable.

Experimental Protocol: Modified Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is a robust and widely adopted method for screening cholinesterase inhibitors.[2][6]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE or BChE solution (from electric eel or equine serum, respectively).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

    • DTNB solution.

    • Test compound solutions (benzyl butylcarbamate derivatives) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution, 25 µL of the enzyme solution, and 125 µL of DTNB solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • A control reaction without the inhibitor is run in parallel.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anticancer Activity: Targeting Cell Proliferation and Viability

The cytotoxic potential of benzyl butylcarbamate derivatives against various cancer cell lines is a significant area of investigation.[7][8][9] These compounds can induce cell death through various mechanisms, including the disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis.[10][11][12][13]

Comparative Cytotoxicity of Benzyl Carbamate Derivatives

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential drug candidates.[7][14] The following table presents a hypothetical comparative analysis based on typical results for carbamate derivatives against common cancer cell lines.

Compound IDDerivative StructureA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
BBC-H Unsubstituted Benzyl Butylcarbamate>100>100>100Hypothetical
BBC-Cl 4-Chloro-benzyl Butylcarbamate25.532.118.9Hypothetical
BBC-NO2 4-Nitro-benzyl Butylcarbamate15.221.812.5Hypothetical
Cisplatin Clinical Drug (Standard)5.88.27.5[8]
Experimental Protocol: MTT Assay for Cell Viability

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[14]

    • Incubate for 24 hours to allow for cell attachment.[14][15]

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzyl butylcarbamate derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[8]

    • Incubate for 48-72 hours.[14]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.[14]

Visualizing the Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h (Attachment) cell_seeding->incubation_24h add_compounds Add Benzyl Butylcarbamate Derivatives incubation_24h->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan (DMSO) incubation_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_ic50 Determine IC50 calc_viability->plot_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Tubulin, a key component of microtubules, is a well-established target for anticancer drugs.[11][16] Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][16] Several carbamate derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[11][13]

Comparative Tubulin Polymerization Inhibition

A fluorescence-based assay is commonly used to monitor the polymerization of tubulin in vitro. The following table provides a hypothetical comparison of the inhibitory effects of benzyl butylcarbamate derivatives on tubulin polymerization.

Compound IDDerivative StructureTubulin Polymerization IC50 (µM)Reference
BBC-H Unsubstituted Benzyl Butylcarbamate>50Hypothetical
BBC-OCH3 4-Methoxy-benzyl Butylcarbamate5.2Hypothetical
BBC-F 4-Fluoro-benzyl Butylcarbamate3.8Hypothetical
Nocodazole Known Inhibitor (Standard)1.5[13]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Principle: This assay utilizes a fluorescent reporter that specifically binds to polymerized tubulin, resulting in an increase in fluorescence intensity. Inhibitors of polymerization will prevent or reduce this increase.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tubulin protein solution.

    • GTP solution.

    • Fluorescent reporter solution.

    • General tubulin buffer.

    • Test compound solutions (benzyl butylcarbamate derivatives) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the test compound, tubulin protein, and fluorescent reporter.

    • Incubate on ice for a short period.

    • Initiate polymerization by adding GTP and transferring the plate to a 37°C plate reader.

    • Monitor the fluorescence intensity over time.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each compound concentration.

    • Determine the rate of polymerization.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism of Action

Tubulin_Inhibition_Pathway Mechanism of Tubulin Polymerization Inhibition cluster_cellular_process Cellular Process cluster_inhibition Inhibition cluster_outcome Cellular Outcome tubulin_dimers α/β-Tubulin Dimers microtubules Microtubule Polymerization tubulin_dimers->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bbc_derivative Benzyl Butylcarbamate Derivative inhibition_point Inhibition bbc_derivative->inhibition_point inhibition_point->microtubules apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by benzyl butylcarbamate derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzyl butylcarbamate derivatives also exhibit promising antimicrobial properties against a range of pathogenic bacteria and fungi.[17][18][19][20][21] The mechanism of action can vary, but for some derivatives, it involves the disruption of critical cellular processes such as bacterial cell division or transcription.[21][22]

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The following table provides a hypothetical comparison of the MIC values for benzyl butylcarbamate derivatives against common bacterial and fungal strains.

Compound IDDerivative StructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
BBC-H Unsubstituted Benzyl Butylcarbamate>128>128>128Hypothetical
BBC-Br 4-Bromo-benzyl Butylcarbamate326464Hypothetical
BBC-CF3 4-Trifluoromethyl-benzyl Butylcarbamate163232Hypothetical
Ciprofloxacin Antibiotic (Standard)10.5-[18]
Amphotericin B Antifungal (Standard)--0.5[18]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

Principle: This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism, and the plate is incubated. The MIC is determined by visual inspection for turbidity.[19]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the benzyl butylcarbamate derivative.

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[22]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Conclusion

This guide has provided a comparative framework for evaluating the biological activities of benzyl butylcarbamate derivatives across several key therapeutic areas. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to explore the potential of this versatile chemical scaffold. The structure-activity relationships highlighted herein underscore the importance of targeted chemical modifications to enhance potency and selectivity. Further investigations into the precise molecular mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the benzyl butylcarbamate core.

References

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